1-(Methylsulfonyl)piperidin-4-amine hydrochloride

Catalog No.
S804984
CAS No.
651057-01-1
M.F
C6H15ClN2O2S
M. Wt
214.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Methylsulfonyl)piperidin-4-amine hydrochloride

CAS Number

651057-01-1

Product Name

1-(Methylsulfonyl)piperidin-4-amine hydrochloride

IUPAC Name

1-methylsulfonylpiperidin-4-amine;hydrochloride

Molecular Formula

C6H15ClN2O2S

Molecular Weight

214.71 g/mol

InChI

InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-4-2-6(7)3-5-8;/h6H,2-5,7H2,1H3;1H

InChI Key

BASBDQBWDDKEDK-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCC(CC1)N.Cl

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)N.Cl

The exact mass of the compound 1-(Methylsulfonyl)piperidin-4-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(Methylsulfonyl)piperidin-4-amine hydrochloride (CAS 651057-01-1) is a bifunctional building block characterized by a primary amine at the C4 position and a metabolically stable methylsulfonyl group at the N1 position. As a pre-functionalized piperidine derivative, it is primarily procured for the synthesis of kinase inhibitors, GPCR ligands, and other small-molecule therapeutics where the sulfonamide moiety is required for tuning lipophilicity and target binding [1]. Supplied as a stable hydrochloride salt, this compound provides a reliable, crystalline precursor that bypasses the handling difficulties associated with volatile or hygroscopic free-base aliphatic amines, making it a standard intermediate in both discovery chemistry and scaled-up pharmaceutical manufacturing.

Attempting to substitute this specific building block with unsubstituted piperidin-4-amine or N-alkylated analogs introduces significant process inefficiencies and downstream attrition risks. Using an unprotected piperidine diamine requires the introduction of transient protecting groups (such as Boc or Cbz) to prevent unwanted reactions at the secondary N1 amine, adding at least two synthetic steps and reducing overall yield [1]. Furthermore, substituting the methylsulfonyl group with a standard N-methyl or N-alkyl group fundamentally alters the metabolic profile of the final active pharmaceutical ingredient (API), often leading to rapid CYP450-mediated N-dealkylation and unacceptable pharmacokinetic clearance[2]. Procuring the pre-mesylated hydrochloride salt ensures immediate, regioselective reactivity at the C4 position while locking in the desired metabolic stability of the final scaffold .

Regioselective Amidation and Step-Economy

The presence of the electron-withdrawing methylsulfonyl group renders the N1 nitrogen non-nucleophilic, allowing for exclusive reaction at the C4 primary amine. In standard amide coupling or reductive amination protocols, 1-(Methylsulfonyl)piperidin-4-amine hydrochloride achieves >98% regioselectivity for the desired C4-adduct without any protection steps, whereas unprotected piperidin-4-amine yields mixed N1/C4 adducts (often <60% desired product) unless stoichiometrically restricted or orthogonally protected [1].

Evidence DimensionRegioselectivity in primary amine coupling
Target Compound Data>98% C4-selectivity (no protection required)
Comparator Or BaselineUnprotected piperidin-4-amine (<60% selectivity without protection)
Quantified Difference>38% improvement in direct target yield, eliminating 2 synthetic steps
ConditionsStandard amide coupling (e.g., HATU/DIPEA in DMF)

Eliminating protection and deprotection steps significantly reduces solvent waste, cycle time, and raw material costs during scale-up manufacturing.

Storage Stability and Stoichiometric Reliability

As a hydrochloride salt, this compound exhibits superior shelf-life and handling characteristics compared to its free base counterpart (CAS 402927-97-1). Accelerated stability studies indicate that the HCl salt maintains >99% purity over 12 months under ambient conditions, whereas the free base is susceptible to atmospheric carbon dioxide absorption (carbamate formation) and oxidative degradation, leading to a measurable titer drop of 2-5% over the same period [1].

Evidence DimensionPurity retention over 12 months (ambient)
Target Compound Data>99% purity retained (HCl salt)
Comparator Or Baseline95-98% purity retained (Free base)
Quantified Difference2-4% higher purity retention, preventing stoichiometric imbalances
ConditionsAmbient atmospheric exposure, standard laboratory storage

Procuring the HCl salt ensures precise molar equivalents can be weighed without inert-atmosphere gloveboxes, preventing reaction failures in parallel library synthesis.

Downstream Metabolic Stability of the Sulfonamide Linkage

When incorporated into final API structures, the methylsulfonyl moiety provides a distinct pharmacokinetic advantage over standard N-alkyl groups. Microsomal stability assays of derivative compounds show that the sulfonamide linkage is highly resistant to CYP3A4-mediated N-demethylation (intrinsic clearance <15 µL/min/mg protein), whereas equivalent N-methylpiperidine derivatives undergo rapid oxidative clearance (>60 µL/min/mg protein) [1].

Evidence DimensionCYP450-mediated intrinsic clearance (downstream API)
Target Compound Data<15 µL/min/mg protein (Mesyl derivative)
Comparator Or Baseline>60 µL/min/mg protein (N-methyl derivative)
Quantified Difference>4-fold reduction in metabolic clearance
ConditionsHuman liver microsome (HLM) stability assay

Starting with a pre-mesylated building block directly addresses metabolic liabilities early in drug discovery, avoiding costly late-stage pharmacokinetic failures.

Synthesis of Kinase Inhibitors and NF-κB Pathway Modulators

1-(Methylsulfonyl)piperidin-4-amine hydrochloride is a highly efficient building block for synthesizing 8-substituted isoquinoline derivatives and other kinase inhibitors targeting the IKKβ / NF-κB pathway. Its pre-installed mesyl group ensures the final API possesses the necessary lipophilicity and metabolic stability, while the C4-amine allows for rapid, high-yielding coupling to the core heterocyclic scaffold without competing N1-alkylation [1].

High-Throughput Parallel Library Synthesis

Due to its excellent solubility in polar aprotic solvents (when neutralized in situ with DIPEA) and its non-hygroscopic solid state, this HCl salt is highly suited for automated liquid handling systems. It allows medicinal chemists to reliably generate large arrays of piperidine-containing amides or ureas with predictable stoichiometry and >98% regioselectivity, minimizing the need for complex post-reaction purification .

Optimization of Lead Compounds with High Efflux or Clearance

In late-stage lead optimization, replacing an N-methyl or N-benzyl piperidine with a 1-(methylsulfonyl)piperidine is a proven strategy to reduce CYP450-mediated clearance and modulate P-glycoprotein (P-gp) efflux. Procuring this specific intermediate allows development teams to rapidly synthesize these metabolically stabilized analogs without designing multi-step de novo synthesis routes [2].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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